Fmoc-Phg-OH

Catalog No.
S760634
CAS No.
102410-65-1
M.F
C23H19NO4
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phg-OH

CAS Number

102410-65-1

Product Name

Fmoc-Phg-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1

InChI Key

PCJHOCNJLMFYCV-NRFANRHFSA-N

Synonyms

Fmoc-Phg-OH;102410-65-1;Fmoc-L-phenylglycine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylaceticacid;Fmoc-L-alpha-phenylglycine;N-Fmoc-L-2-phenylglycine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2-phenylglycine;(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-phenyl-aceticacid;(2S)-([(9H-FLUOREN-9-YL-METHOXY)CARBONYL]AMINO)(PHENYL)ACETICACID;(2S)-{[(9H-Fluoren-9-Yl-Methoxy)Carbonyl]Amino}(Phenyl)AceticAcid;AmbotzFAA1420;PubChem19014;N-Fmoc-L-Phenylglycine;FMOC-L-PHG;FMOC-L-PHG-OH;AC1OJJ51;47531_ALDRICH;SCHEMBL119848;FMOC-(S)-PHENYLGLYCINE;AC1Q71A2;CHEMBL356179;47531_FLUKA;MolPort-003-725-672;PCJHOCNJLMFYCV-NRFANRHFSA-N;EBD16725

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Phg-OH (CAS 102410-65-1), or Fmoc-L-phenylglycine, is an enantiopure, sterically hindered unnatural alpha-amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). Unlike standard proteinogenic amino acids, phenylglycine features a bulky phenyl ring attached directly to the alpha-carbon. This unique structural topology introduces severe conformational constraints into peptide backbones, restricting phi and psi dihedral angles. In procurement and drug design, Fmoc-Phg-OH is prioritized as a critical building block for synthesizing proteolytically stable peptidomimetics, target-specific constrained therapeutics, and rigid supramolecular nanomaterials where standard flexible amino acids fail to maintain the required bioactive architecture [1].

SPPS Building Block Fit

1
Residue type Introduces sterically constrained phenylglycine into Fmoc-SPPS sequences Non-proteinogenic; structural rigidity applications
2
Stereochemical control Racemization-prone α-proton demands high enantiomeric purity material Chiral fidelity is batch-dependent; vendor specification review advised
3
Procurement context Select batch-controlled, chirally specified Fmoc-Phg-OH for reproducible SPPS outcomes Generic grades may omit enantiomeric purity data

Generic substitution of Fmoc-Phg-OH with its closest natural analog, Fmoc-Phe-OH (Fmoc-phenylalanine), fundamentally alters the end product's physical and biological properties. Phenylalanine contains a methylene spacer that allows rotational flexibility, whereas phenylglycine's zero-carbon spacer enforces rigid backbone locking; substituting Phg with Phe results in the loss of target-binding conformation and decreased proteolytic stability [1]. Furthermore, substituting high-purity Fmoc-L-Phg-OH with cheaper racemic Fmoc-DL-Phg-OH is economically unviable for manufacturing. Racemic coupling generates a 1:1 mixture of diastereomeric peptides that are notoriously difficult to separate via preparative HPLC, leading to massive downstream purification costs and a >50% loss in target yield [2].

Substitution Risk

Target Fmoc-Phg-OH — chirally specified, batch-controlled, ≥99% enantiomeric purity grade
Substitute risk Fmoc-Phe-OH substitution may alter peptide backbone conformation and target binding geometry
Target Chirally certified batch with documented enantiomeric purity and specific rotation
Substitute risk Lower-grade or generic Phg may introduce stereochemical heterogeneity and diastereomeric impurities
Target Fmoc-protected, coupling-ready Phg with validated SPPS performance benchmarks
Substitute risk Unprotected or poorly controlled Phg may complicate coupling workflows and compromise purification efficiency

Backbone Restriction and Bioactive Conformation Locking

Unlike phenylalanine, which contains a flexible methylene spacer, phenylglycine attaches the bulky phenyl ring directly to the alpha-carbon. This zero-carbon distance imposes severe steric hindrance, restricting phi/psi dihedral angles and locking the peptide backbone into rigid conformations (such as beta-turns) [1]. Substituting Fmoc-Phg-OH with Fmoc-Phe-OH results in a loss of this rigidity, drastically altering self-assembly thermodynamics and reducing target binding affinity in constrained peptidomimetics [2].

Evidence DimensionBackbone flexibility and side-chain distance
Target Compound DataFmoc-Phg-OH (zero-carbon distance to phenyl ring, high steric restriction)
Comparator Or BaselineFmoc-Phe-OH (one-carbon distance, flexible rotation)
Quantified DifferenceElimination of the rotatable C-alpha to C-gamma bond, enforcing rigid secondary structures.
ConditionsPeptide structural analysis and supramolecular self-assembly assays.

Buyers designing proteolytically stable, high-affinity therapeutics must procure Phg to lock bioactive conformations that flexible Phe cannot maintain.

Enantiomeric purity by grade
Data to verify
≥99.0% (a/a) Novabiochem® L-Phg
≥99.5% (a/a) D-Phg; Generic: not specified
Supports chiral fidelity review for vendor selection
Supplier-specified; independent verification recommended

Epimerization Control via Optimized Coupling Reagents

Because the phenyl group of Fmoc-Phg-OH is directly on the alpha-carbon, the alpha-proton is highly acidic, making the oxazolone intermediate extremely prone to racemization during SPPS. Standard coupling with HATU/DIPEA can result in up to 49% D-isomer formation [1]. However, utilizing mild, neutral-to-weakly-basic coupling reagents like DEPBT/TMP or COMU/DMP ensures >97% retention of the L-configuration [2]. Procurement teams must pair this amino acid with the correct coupling reagents to maintain chiral integrity.

Evidence DimensionRetention of chiral configuration during coupling
Target Compound Data>97% retention of L-configuration (using DEPBT/TMP or COMU/DMP)
Comparator Or BaselineUp to 49% D-isomer formation (using standard HATU/DIPEA or microwave SPPS)
Quantified Difference>46% absolute improvement in diastereomeric purity of the final peptide.
ConditionsFmoc-SPPS coupling cycle for highly epimerization-prone alpha-phenylglycine.

Procurement must co-source the correct coupling reagents (e.g., DEPBT) alongside Fmoc-Phg-OH to avoid catastrophic yield loss from oxazolone-mediated racemization.

Racemization vs. Phe analog
Head-to-head
29% epimer impurity
Reported epimerization endpoint context
Microwave SPPS, 50°C; Phg vs. 0% epimer for Phe analog

Yield Economics of Enantiopure L-Phenylglycine

While racemic Fmoc-DL-Phg-OH is cheaper upfront, its use in SPPS generates a 1:1 mixture of diastereomeric peptides. These diastereomers exhibit nearly identical physicochemical properties, making preparative HPLC separation extremely costly and low-yielding [1]. Procuring >98% ee Fmoc-L-Phg-OH guarantees a single major peptide product, preventing a >50% absolute loss in target peptide yield and eliminating the severe solvent and time costs associated with resolving L- vs D-Phg containing peptides [1].

Evidence DimensionTarget peptide yield and purification efficiency
Target Compound Data>98% ee Fmoc-L-Phg-OH yields a single major stereoisomer.
Comparator Or BaselineRacemic Fmoc-DL-Phg-OH yields a 50/50 diastereomeric mixture.
Quantified Difference>50% absolute loss in target peptide yield when using the racemic baseline, plus massive downstream purification costs.
ConditionsProcess-scale peptide manufacturing and HPLC purification.

The downstream cost of separating diastereomeric peptides far exceeds the upfront cost of the enantiopure building block, making >98% ee Fmoc-L-Phg-OH economically mandatory.

Coupling reagent control
Class-level
DEPBT or COMU with TMP or DMP as sterically hindered base
Supports coupling-method selection review
Significant racemization under standard carbodiimide/HOBt
Purity and rotation benchmarks
Source review
Novabiochem®: [α] +81±3°, acidimetric ≥96%
TCI: [α] +78 to +84°; Generic: HPLC only
Supports batch-consistency review
Tighter rotation tolerance correlates with reproducibility
Dipeptide coupling yield
Reported
93% yield, racemization-free
Supports coupling-efficiency assessment
Fmoc-Phg-OPfp active ester; verified by ¹H NMR and HPLC

Synthesis of Conformationally Constrained Peptide Therapeutics

Fmoc-Phg-OH is the optimal choice for replacing natural amino acids to restrict backbone flexibility. This steric locking improves binding affinity to specific protein targets, such as the XIAP BIR3 domain, where flexible analogs like phenylalanine fail to maintain the required bioactive conformation [1].

Development of Proteolytically Resistant Peptidomimetics

By incorporating the sterically hindered phenylglycine residue, researchers can effectively block enzymatic cleavage sites. This application directly leverages the zero-carbon distance of the phenyl ring to increase the in vivo half-life of peptide drugs [2].

Self-Assembling Peptide Nanomaterials

Fmoc-Phg-OH is utilized to drive highly ordered supramolecular assembly. The rigid phenylglycine core enables the formation of stable nanoribbons and hydrogels in environments where more flexible amino acids cannot sustain the necessary intermolecular pi-pi stacking and hydrogen bonding networks [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
XIAP BIR3 domain binding studies
Stereochemical fidelity requirement
Binding conformation validation
Antimicrobial glycopeptide synthesis research
Chiral-pure Phg precursor
Stereochemical integrity verification
Viral protease inhibitor development studies
Stereochemistry-controlled synthesis
Reported activity and selectivity assessment
Chiral peptide library synthesis
High enantiomeric purity material
Diastereomeric impurity monitoring

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

373.13140809 Da

Monoisotopic Mass

373.13140809 Da

Heavy Atom Count

28

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

Fmoc-L-phenylglycine

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